2-(Cyclobutylamino)-5-fluorobenzoic acid
Description
2-(Cyclobutylamino)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a cyclobutylamino substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The cyclobutylamino group introduces steric bulk and moderate lipophilicity, which may influence solubility, metabolic stability, and binding affinity in biological systems compared to simpler substituents like amino or carboxymethyl groups .
Properties
CAS No. |
1593887-47-8 |
|---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-(cyclobutylamino)-5-fluorobenzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-7-4-5-10(9(6-7)11(14)15)13-8-2-1-3-8/h4-6,8,13H,1-3H2,(H,14,15) |
InChI Key |
OQWZYHSXLIDCBB-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact Analysis:
Cyclobutylamino vs. Amino (2-Amino-5-fluorobenzoic acid): The cyclobutylamino group introduces steric hindrance and lipophilicity compared to the smaller, polar amino group. This may reduce aqueous solubility but enhance membrane permeability. The amino analog has been crystallographically characterized, showing planar geometry conducive to hydrogen bonding . Acidity: Electron-donating amino groups decrease benzoic acid acidity (higher pKa), while the cyclobutylamino group, with partial electron-donating effects from the amine, may similarly raise pKa compared to electron-withdrawing substituents.
Cyclobutylamino vs. Carboxymethyl (2-(Carboxymethyl)-5-fluorobenzoic acid): The carboxymethyl group adds a second carboxylic acid moiety, increasing polarity and acidity. This compound’s SDS highlights acute oral toxicity (GHS Category 4) and skin irritation risks , likely due to its high acidity and reactivity.
Cyclobutylamino vs. Trifluoromethyl (2-Fluoro-6-(trifluoromethyl)phenol): The trifluoromethyl group is strongly electron-withdrawing, enhancing phenol acidity. In contrast, the cyclobutylamino group’s electron-donating nature would reduce acidity in analogous phenolic systems.
Solubility and Stability:
- Lipophilicity: Cyclobutylamino derivatives are expected to exhibit higher logP values than amino or carboxymethyl analogs, favoring lipid bilayer penetration but complicating aqueous formulation.
Hazard Profiles (Inferred):
- While this compound lacks direct safety data, its carboxymethyl analog’s SDS indicates hazards such as skin corrosion (GHS Category 2) and respiratory irritation . The cyclobutylamino group may mitigate some risks due to reduced acidity but could introduce new hazards (e.g., amine-related sensitization).
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